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Compound of Interest

Compound Name: vps35 protein

Cat. No.: B1177675 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a crucial

assembly for the retrograde transport of transmembrane proteins from endosomes to the trans-

Golgi network.[1][2] Dysregulation of VPS35 expression has been implicated in the

pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as

well as in certain types of cancer.[1][2][3] Consequently, the accurate quantification of VPS35

mRNA expression is essential for understanding its physiological roles and its involvement in

disease. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly

sensitive and widely used technique for measuring mRNA levels.[4][5] These application notes

provide a detailed protocol for the quantification of VPS35 mRNA expression using a two-step

RT-qPCR method.

Principle of the Method
The quantification of VPS35 mRNA expression involves a two-step process:

Reverse Transcription (RT): Total RNA is extracted from cells or tissues and then reverse

transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5][6]

This step converts the unstable RNA into a more stable cDNA template for qPCR.
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Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR, where the

amount of amplified product is measured in real-time using a fluorescent reporter.[7][8] The

level of fluorescence is directly proportional to the amount of initial template, allowing for the

quantification of VPS35 mRNA.

Experimental Workflow
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Caption: Experimental workflow for VPS35 mRNA quantification.
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Signaling Pathways Involving VPS35
VPS35 is a central component of the retromer complex and plays a role in several key

signaling pathways.
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Caption: Key signaling pathways involving the VPS35-retromer complex.

Protocols
I. Total RNA Extraction
This protocol is based on a TRIzol/QIAzol reagent method.

Materials:

Cells or tissue sample

TRIzol or QIAzol reagent
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Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes

Microcentrifuge

Procedure:

Homogenization:

For cell pellets: Add 1 mL of TRIzol/QIAzol reagent per 5-10 x 10^6 cells and lyse by

repetitive pipetting.[9][10]

For tissues: Homogenize tissue in 1 mL of TRIzol/QIAzol reagent per 50-100 mg of tissue

using a homogenizer.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature.[9]

Add 0.2 mL of chloroform per 1 mL of TRIzol/QIAzol reagent.[9]

Cap the tube securely and shake vigorously for 15 seconds.[9]

Incubate at room temperature for 10 minutes.[9]

Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

RNA Precipitation:

Carefully transfer the upper, colorless aqueous phase to a new tube.[9]

Add 0.5 mL of isopropanol per 1 mL of TRIzol/QIAzol reagent used.
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Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

RNA Wash:

Discard the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol/QIAzol reagent.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant.

RNA Solubilization:

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in an appropriate volume of RNase-free water.

Incubate at 55-60°C for 10-15 minutes to aid dissolution.

II. DNase Treatment
To remove any contaminating genomic DNA, it is crucial to perform a DNase treatment.[6]

Materials:

Purified Total RNA

DNase I and DNase I buffer

RNase-free water

Optional: DNase removal kit (e.g., Thermo Fisher Scientific DNA-free™ DNase Treatment

and Removal Kit)

Procedure:
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In a nuclease-free tube, prepare the DNase I reaction mix:

Total RNA: up to 10 µg

10x DNase I Buffer: 5 µL

DNase I: 5 µL

Nuclease-free water: to a final volume of 50 µL[10]

Incubate at 37°C for 30 minutes.

Inactivate the DNase according to the manufacturer's instructions (e.g., by adding a DNase

inactivation reagent or by heat inactivation).

III. RNA Quality and Quantity Assessment
Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop).

Parameter Acceptable Range Interpretation

A260/A280 Ratio 1.8 - 2.2
Indicates purity from protein

contamination.

A260/A230 Ratio > 1.8
Indicates purity from salt and

organic solvent contamination.

Concentration > 50 ng/µL
Sufficient for downstream

applications.

IV. cDNA Synthesis (Reverse Transcription)
This protocol utilizes a commercial cDNA synthesis kit (e.g., Thermo Fisher Scientific High-

Capacity cDNA Reverse Transcription Kit).

Materials:

DNase-treated Total RNA
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cDNA Synthesis Kit (containing reverse transcriptase, dNTPs, primers)

RNase-free water

Thermal cycler

Procedure:

Thaw all components on ice.

Prepare the reverse transcription master mix in a nuclease-free tube on ice. For a 20 µL

reaction:

10x RT Buffer: 2.0 µL

100 mM dNTP Mix: 0.8 µL

10x RT Random Primers: 2.0 µL

Reverse Transcriptase: 1.0 µL

RNase Inhibitor: 1.0 µL

Nuclease-free water: to a final volume of 10 µL

Add 10 µL of the master mix to 10 µL of your RNA sample (up to 1 µg) in a PCR tube.

Gently mix and centrifuge briefly.

Place the tubes in a thermal cycler and run the following program:

25°C for 10 minutes (primer annealing)

37°C for 120 minutes (reverse transcription)

85°C for 5 minutes (enzyme inactivation)

The resulting cDNA can be stored at -20°C.
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V. Quantitative PCR (qPCR)
This protocol is for a SYBR Green-based qPCR assay.

Materials:

cDNA template

SYBR Green qPCR Master Mix

Forward and Reverse primers for VPS35 and a reference gene (e.g., GAPDH, ACTB)

Nuclease-free water

qPCR plate and seals

Real-time PCR instrument

Primer Design (Example for Human VPS35):

Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Amplicon Size

VPS35
GAGCAGATCGTG
AAGATTGCCA

TCCTTGACAGTGT
AGCTCTCCA

~150 bp

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | ~226 bp |

Procedure:

Thaw all components on ice.

Prepare the qPCR reaction mix. For a 20 µL reaction:

2x SYBR Green Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL
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cDNA template (diluted): 2 µL

Nuclease-free water: 7 µL

Pipette the master mix into the wells of a qPCR plate.

Add the cDNA template to the respective wells.

Include No-Template Controls (NTC) for each primer set.

Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

Run the following thermal cycling program (example):

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis (to check for primer-dimers and product specificity)

Data Presentation and Analysis
The most common method for relative quantification is the comparative CT (ΔΔCT) method.[11]

Data Table Structure:
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Sample ID
Biological
Replicate

Technical
Replicate

Gene CT Value

Control 1 1 1 VPS35 23.5

Control 1 1 2 VPS35 23.6

Control 1 1 1 GAPDH 20.1

Control 1 1 2 GAPDH 20.2

Treated 1 1 1 VPS35 22.1

Treated 1 1 2 VPS35 22.2

Treated 1 1 1 GAPDH 20.3

Treated 1 1 2 GAPDH 20.4

Calculation Steps:

Calculate the average CT for each technical replicate.

Calculate ΔCT for each sample: ΔCT = Average CT (VPS35) - Average CT (Reference

Gene)

Calculate ΔΔCT: ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)

Calculate the Fold Change in expression: Fold Change = 2-ΔΔCT

Example Calculation:

Sample
Avg CT
VPS35

Avg CT
GAPDH

ΔCT ΔΔCT
Fold
Change (2-
ΔΔCT)

Control 23.55 20.15 3.40 0 1.0

Treated 22.15 20.35 1.80 -1.60 3.03
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In this example, the expression of VPS35 in the treated sample is approximately 3.03 times

higher than in the control sample.

Troubleshooting
Issue Possible Cause Solution

No amplification or high CT

values
Poor RNA quality or quantity

Re-extract RNA and ensure

high purity.

Inefficient reverse transcription
Optimize RT protocol, check

enzyme activity.

qPCR inhibitors present Dilute cDNA template.

Non-specific amplification

(multiple peaks in melt curve)
Poor primer design

Design new primers, optimize

annealing temperature.

Primer-dimer formation
Decrease primer

concentration.

High variability between

replicates
Pipetting errors

Use calibrated pipettes, be

consistent.

Inconsistent sample quality
Ensure uniform sample

collection and processing.

By following these detailed protocols and guidelines, researchers can accurately and reliably

quantify VPS35 mRNA expression, contributing to a better understanding of its role in health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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